Quilostigmine

Acetylcholinesterase inhibition Enzyme kinetics Mechanism of action

Quilostigmine (also known as HP-290, NXX-066) is a synthetic, orally active physostigmine analogue and acetylcholinesterase (AChE) inhibitor developed initially by Hoechst-Roussel Pharmaceuticals (later AstraZeneca). It belongs to the carbamate class of AChE inhibitors and exhibits an IC50 of 148 nM against rat brain AChE.

Molecular Formula C23H27N3O2
Molecular Weight 377.5 g/mol
CAS No. 139314-01-5
Cat. No. B1678639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuilostigmine
CAS139314-01-5
SynonymsQuilostigmine;  HP 290;  NXX 066;  NXX-066
Molecular FormulaC23H27N3O2
Molecular Weight377.5 g/mol
Structural Identifiers
SMILESCC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)N4CCC5=CC=CC=C5C4)C)C
InChIInChI=1S/C23H27N3O2/c1-23-11-13-24(2)21(23)25(3)20-9-8-18(14-19(20)23)28-22(27)26-12-10-16-6-4-5-7-17(16)15-26/h4-9,14,21H,10-13,15H2,1-3H3/t21-,23+/m1/s1
InChIKeyIIFRKALDATVOJE-GGAORHGYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Quilostigmine (CAS 139314-01-5): A Physostigmine-Derived Acetylcholinesterase Inhibitor for Alzheimer's Research Procurement


Quilostigmine (also known as HP-290, NXX-066) is a synthetic, orally active physostigmine analogue and acetylcholinesterase (AChE) inhibitor developed initially by Hoechst-Roussel Pharmaceuticals (later AstraZeneca) [1]. It belongs to the carbamate class of AChE inhibitors and exhibits an IC50 of 148 nM against rat brain AChE . Quilostigmine has been investigated clinically for Alzheimer's disease and Parkinson's disease, reaching Phase II trials before being discontinued [1]. The compound possesses a defined absolute stereochemistry (3aS,8aR) and a molecular weight of 377.48 Da with a calculated logP of 3.6 [1].

Why Quilostigmine Cannot Be Simply Swapped with Tacrine, Donepezil, or Other AChE Inhibitors in Research Protocols


Quilostigmine differs from other AChE inhibitors in its irreversible non-competitive inhibition mechanism, markedly lower affinity for M1 muscarinic receptors, and distinct oral potency-to-duration profile [1]. Unlike the reversible mixed-type inhibitors tacrine and donepezil, Quilostigmine forms a covalent carbamyl-enzyme complex, resulting in different kinetic and pharmacodynamic properties [1]. Its 80-fold lower M1 receptor binding compared to tacrine and donepezil predicts a substantially reduced cholinergic side-effect burden [1]. Furthermore, its oral potency and duration of action reverse relative to comparator drugs when the administration route changes, making dose translation from in-class compounds unreliable [1]. These quantitative differences render simple substitution between Quilostigmine and other AChE inhibitors scientifically unsound for preclinical or clinical study replication.

Quilostigmine Differentiated Evidence: Quantitative Head-to-Head Comparisons vs. Tacrine and Donepezil


Irreversible Non-Competitive AChE Inhibition Mechanism vs. Reversible Mixed-Type Inhibition by Tacrine and Donepezil

Using purified acetylcholinesterase from electric eel, Quilostigmine (NXX-066) was characterized as an irreversible non-competitive inhibitor, whereas both tacrine and donepezil acted as reversible mixed-type inhibitors binding to a similar enzyme site [1]. This mechanistic distinction means Quilostigmine forms a covalent carbamyl-enzyme adduct, leading to prolonged enzyme inactivation beyond what is predicted by plasma drug levels.

Acetylcholinesterase inhibition Enzyme kinetics Mechanism of action

80-Fold Lower M1 Muscarinic Receptor Affinity Compared to Tacrine and Donepezil

In rat brain homogenate [3H]pirenzepine displacement assays, Quilostigmine (NXX-066) exhibited approximately 80-fold lower potency at the M1 muscarinic receptor compared to both tacrine (IC50 0.7 μM) and donepezil (IC50 0.5 μM) [1]. Neither tacrine nor donepezil discriminated between AChE and M1 receptors, whereas Quilostigmine showed marked functional selectivity for AChE over M1 sites.

Muscarinic receptor selectivity Off-target binding Cholinergic side effects

Oral Potency for Tremor Induction: 6.7-Fold Higher Than Tacrine and Superior to Donepezil in the Same Assay

Following oral administration to rats, Quilostigmine (NXX-066) produced dose-dependent tremor with an ED50 of 30 μmol/kg, demonstrating 6.7-fold higher potency than tacrine (ED50 200 μmol/kg) and 1.7-fold higher potency than donepezil (ED50 50 μmol/kg) [1]. Notably, the relative potency ranking changed dramatically from intraperitoneal administration (ED50: donepezil 6, tacrine 15, NXX-066 35 μmol/kg), highlighting Quilostigmine's superior oral bioavailability characteristics.

Oral bioavailability In vivo potency Tremor model

Doubled Duration of Extracellular Acetylcholine Elevation in Cortex vs. Tacrine

Using in vivo microdialysis in rat cerebral cortex, both Quilostigmine (NXX-066) and tacrine produced a marked (≥30-fold) increase in extracellular acetylcholine levels. However, the elevation persisted for more than 4 hours after NXX-066 administration, compared to more than 2 hours after tacrine [1]. This approximately 2-fold longer duration was corroborated by behavioral tremor observations, where NXX-066 exhibited the most sustained effect among all three compounds tested.

Acetylcholine microdialysis Duration of action Cortical cholinergic activity

Complete Nasal Bioavailability (100±30%) with Ultra-Rapid Absorption (Tmax 1.5 min) in Rats

In a dedicated pharmacokinetic study in Sprague-Dawley rats, Quilostigmine (NXX-066) administered intranasally at 3 μmol/kg achieved a nasal bioavailability of 100±30% relative to intravenous administration, with peak plasma concentration reached within 1.5 minutes [1]. Elimination from plasma was as rapid as that following intravenous administration. This contrasts with the oral route, where presystemic metabolism limits bioavailability to poor-to-moderate levels in rats and dogs [2].

Nasal drug delivery Bioavailability Pharmacokinetics

Procurement-Driven Application Scenarios for Quilostigmine Based on Quantified Differentiation


Sustained Cholinergic Enhancement in Rodent Cognitive Behavioral Studies Requiring Oral Dosing

Investigators studying long-term potentiation (LTP) or cognitive performance in rodent models of cholinergic deficit should prioritize Quilostigmine over tacrine or donepezil when oral administration and sustained target engagement are required. Quilostigmine's oral ED50 of 30 μmol/kg for tremor is 6.7-fold lower than tacrine (200 μmol/kg), and its cortical acetylcholine elevation persists for >4 hours versus >2 hours for tacrine [1]. This combination of lower required dose and extended duration reduces handling stress from repeated dosing and maintains stable cholinergic tone throughout behavioral testing sessions.

M1-Muscarinic-Sparing AChE Inhibition for Studies Where Autonomic Side Effects Are a Confounding Variable

For experiments where M1-mediated salivation, gastrointestinal hypermotility, or bradycardia would confound results, Quilostigmine is the preferred AChE inhibitor. The Snape et al. (1999) study demonstrated that tacrine and donepezil potently displaced [3H]pirenzepine from M1 receptors (IC50 0.7 and 0.5 μM, respectively), whereas Quilostigmine was approximately 80-fold less potent [1]. This M1-sparing profile was behaviorally confirmed: severe salivation occurred only in tacrine-treated animals, not in Quilostigmine-treated animals [1]. Select Quilostigmine when experimental endpoints could be contaminated by peripheral cholinergic activation.

Intranasal Delivery Studies Bypassing Hepatic First-Pass Metabolism for CNS-Targeted AChE Inhibition

Quilostigmine is the only physostigmine-derived AChE inhibitor with published complete nasal bioavailability data (100±30%) and documented ultra-rapid systemic absorption (Tmax 1.5 min) [1]. Its oral bioavailability is limited by presystemic metabolism [2], making the nasal route a compelling alternative for achieving systemic exposure equivalent to intravenous administration without invasive procedures. Researchers developing intranasal formulations for Alzheimer's disease or requiring route-comparative pharmacokinetic-pharmacodynamic modeling should choose Quilostigmine as the reference compound for this delivery modality.

Irreversible AChE Inhibitor Tool Compound for Enzyme Kinetics and Structural Biology Studies

For laboratories investigating AChE inhibition kinetics or conducting carbamylation-decarbamylation studies, Quilostigmine serves as a well-characterized irreversible non-competitive inhibitor tool distinct from the reversible inhibitors tacrine and donepezil [1]. Its defined absolute stereochemistry (3aS,8aR) and covalent binding mode enable precise kinetic modeling of carbamate-enzyme interactions [2]. Procure Quilostigmine when the experimental objective requires differentiation between reversible and irreversible AChE inhibition mechanisms or when studying the kinetic consequences of covalent enzyme modification in the carbamate inhibitor class.

Quote Request

Request a Quote for Quilostigmine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.